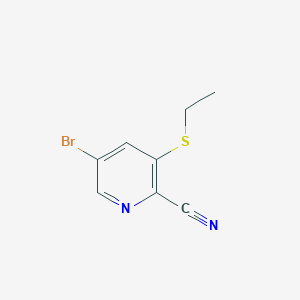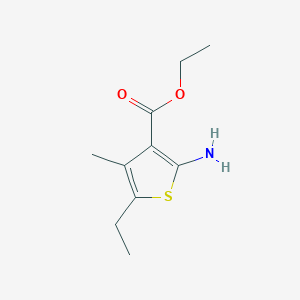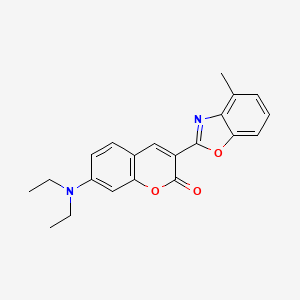![molecular formula C8H7N3 B13962956 Pyrrolo[1,2-D][1,2,4]triazocine CAS No. 257284-55-2](/img/structure/B13962956.png)
Pyrrolo[1,2-D][1,2,4]triazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-D][1,2,4]triazocine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-D][1,2,4]triazocine typically involves multi-step processes that start with readily available starting materials. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction between pyrrole and formamidine acetate in the presence of a base such as sodium hydride can yield the desired triazocine compound .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. A notable approach includes the use of commodity chemicals like pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method not only increases the overall yield but also ensures the safety and scalability of the process .
化学反応の分析
Types of Reactions
Pyrrolo[1,2-D][1,2,4]triazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Pyrrolo[1,2-D][1,2,4]triazocine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives are investigated for their potential as antiviral and anticancer agents.
Industry: It is utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of Pyrrolo[1,2-D][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in medicinal chemistry.
Pyrrolo[1,2-a]pyrazine: Known for its use in the synthesis of various bioactive molecules.
Uniqueness
Pyrrolo[1,2-D][1,2,4]triazocine stands out due to its unique ring structure and the specific arrangement of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
特性
CAS番号 |
257284-55-2 |
|---|---|
分子式 |
C8H7N3 |
分子量 |
145.16 g/mol |
IUPAC名 |
pyrrolo[1,2-d][1,2,4]triazocine |
InChI |
InChI=1S/C8H7N3/c1-3-8-4-2-6-11(8)7-10-9-5-1/h1-7H |
InChIキー |
SFBXATBJBGMDGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC=CN2C=NN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)



![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)


